molecular formula C12H19Cl2N3O B2603503 N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride CAS No. 1286273-64-0

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride

货号: B2603503
CAS 编号: 1286273-64-0
分子量: 292.2
InChI 键: SMLIROGTUPCMLA-SOBFFWEGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1R,4R)-4-Aminocyclohexyl]isonicotinamide dihydrochloride(hereafter referred to asCompound A) is a cyclohexylamine derivative functionalized with an isonicotinamide group (pyridine-4-carboxamide) and two hydrochloride counterions. Its stereochemistry is defined by the trans (1R,4R) configuration of the cyclohexylamine backbone, which influences its molecular interactions and solubility . Compound A is structurally related to pharmacological agents targeting eukaryotic translation initiation factors (e.g., eIF2B modulators) and has been investigated in synthetic routes involving carbodiimide-mediated amide coupling . Industrial-grade supplies of Compound A are available with >99% purity, packaged under ISO-certified conditions .

属性

IUPAC Name

N-(4-aminocyclohexyl)pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h5-8,10-11H,1-4,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLIROGTUPCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with isonicotinoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically obtained through crystallization and drying processes .

化学反应分析

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

科学研究应用

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride has several scientific research applications, including:

作用机制

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carboxamide Groups

N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide hydrochloride (Compound B)
  • Key Differences : Replaces the pyridine-4-carboxamide (isonicotinamide) group with a cyclobutanecarboxamide moiety.
  • Molecular Formula : C₁₁H₂₁ClN₂O vs. C₁₂H₁₈Cl₂N₃O for Compound A.
  • The molar mass of Compound B (232.75 g/mol) is lower than Compound A’s inferred mass (~298.2 g/mol), suggesting differences in solubility and pharmacokinetics .
N-(Piperidin-4-yl)isonicotinamide dihydrochloride (Compound C)
  • Key Differences : Substitutes the cyclohexylamine core with a piperidin-4-yl group.
  • Impact : The piperidine ring introduces a rigid, six-membered amine structure with distinct hydrogen-bonding capabilities. This modification may enhance blood-brain barrier penetration compared to Compound A, making it relevant for neurological targets .

Analogues with Bulky Aromatic Substituents

N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride (Compound D)
  • Key Differences : Incorporates a 1-adamantylphenyl group instead of the cyclohexylamine moiety.
  • Impact : The adamantyl group confers extreme hydrophobicity and steric bulk, which could improve thermal stability but reduce aqueous solubility. Such derivatives are often explored in antiviral or anticancer research due to adamantane’s affinity for lipid membranes .

Diamine-Based Analogues

(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride (Compound E)
  • Key Differences : Replaces the isonicotinamide group with an isopropylamine substituent.
  • Molecular Formula : C₉H₂₂Cl₂N₂ vs. Compound A’s C₁₂H₁₈Cl₂N₃O.
  • This compound’s smaller size (molar mass 239.2 g/mol) may enhance renal clearance rates .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Compound A and Analogues

Compound Core Structure Substituent Molar Mass (g/mol) Key Applications
A Cyclohexylamine Isonicotinamide ~298.2 eIF2B modulation, research use
B Cyclohexylamine Cyclobutanecarboxamide 232.75 Synthetic intermediate
C Piperidine Isonicotinamide ~283.2 Neurological targets
D Adamantylphenyl Pyridine-4-carboxamide ~437.9 Antiviral/anticancer research
E Cyclohexane diamine Isopropylamine 239.2 Catalysis, small-molecule probes

生物活性

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride (CAS No. 412356-88-8) is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a unique structure comprising a cyclohexyl ring and a nicotinamide moiety, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C12H19Cl2N3O
  • Molecular Weight : 292.2 g/mol
  • IUPAC Name : N-(4-aminocyclohexyl)pyridine-3-carboxamide; dihydrochloride

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Studies have shown that this compound has significant anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, it has been evaluated for its effects on macrophage activation and cytokine release in vitro.

2. Antioxidant Activity

This compound also demonstrates antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), thereby potentially reducing the risk of chronic diseases associated with oxidative damage.

3. Neuroprotective Effects

Recent research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases. Its ability to modulate cellular metabolism and energy production may play a role in protecting neuronal cells from apoptosis.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group may participate in various biochemical reactions, modulating enzyme and receptor activity.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory activity.
Study 2Showed that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, highlighting its potential as a neuroprotective agent.
Study 3Investigated the antioxidant capacity through DPPH radical scavenging assays, revealing effective scavenging activity comparable to standard antioxidants.

Toxicity and Safety

This compound has been assessed for toxicity in various studies. The results suggest low toxicity levels, making it generally safe for use in research applications. However, standard safety precautions should still be observed when handling this compound.

Applications in Scientific Research

The diverse biological activities of this compound open avenues for its application in various fields:

  • Pharmaceutical Development : Potential use as an anti-inflammatory or neuroprotective agent.
  • Cellular Metabolism Studies : Investigating its role in cellular energy production and oxidative stress responses.
  • Disease Models : Evaluating efficacy in models of inflammation and neurodegeneration.

Current State of Research

Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Future studies may focus on elucidating precise mechanisms of action and evaluating therapeutic potential in clinical settings.

常见问题

Basic Research Questions

What are the recommended synthetic routes for preparing N-[(1R,4R)-4-Aminocyclohexyl]isonicotinamide dihydrochloride, and how can reaction conditions be optimized?**

  • Methodology : Start with stereoselective synthesis of the (1R*,4R*)-4-aminocyclohexyl intermediate via catalytic hydrogenation or enzymatic resolution to ensure enantiomeric purity. Couple this intermediate with isonicotinoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, followed by dihydrochloride salt formation using HCl gas in ethanol. Optimize reaction time (typically 12–24 hours) and temperature (40–60°C) via TLC/HPLC monitoring .
  • Key Considerations : Impurities from incomplete coupling or racemization can be minimized using high-purity reagents and inert atmospheres. Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (≥98%).
  • Mass Spectrometry (HRMS) for molecular ion confirmation.
  • 1H/13C NMR in DMSO-d6 to verify cyclohexylamine and pyridine ring proton environments.
  • IR Spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and NH₂/NH₃⁺ vibrations .
    • Data Interpretation : Compare spectra with computational simulations (e.g., DFT/B3LYP/6-31G) to validate bond angles and torsional strain .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reaction conditions and aqueous buffers (pH 4–7.4) for biological assays. Stability studies should include accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Critical Findings : Dihydrochloride salts are hygroscopic; store desiccated at -20°C. Aqueous solutions degrade faster at pH >7 due to deprotonation .

Advanced Research Questions

How does stereochemistry (1R,4R) influence biological activity or receptor binding?**

  • Methodology :

  • Synthesize diastereomers (e.g., 1S*,4R*) and compare via:
  • Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains).
  • In vitro assays (e.g., enzyme inhibition IC50, cell viability).
  • Use X-ray crystallography to resolve ligand-protein co-crystal structures.
    • Data Contradictions : Activity differences may arise from steric hindrance or hydrogen-bonding variations in the cyclohexylamine moiety. Address via free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic reaction products during synthesis?

  • Methodology :

  • Kinetic Control : Low-temperature reactions (<0°C) favor kinetic intermediates; monitor via in-situ FTIR.
  • Thermodynamic Control : Prolonged heating (reflux) shifts equilibrium toward stable products.
  • Contradiction Analysis : If unexpected products dominate, use DFT (B3LYP/6-311G) to model transition states and identify competing pathways .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodology :

  • Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, logP, and hERG inhibition.
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH).
  • Caution : Existing data gaps (e.g., neurotoxicity) require in vivo validation due to limited toxicological studies .

Methodological Frameworks

Designing experiments to analyze batch-to-batch variability in stereochemical purity:

  • Step 1 : Implement Quality-by-Design (QbD) principles, varying catalyst loading (1–5 mol%), temperature, and pressure.
  • Step 2 : Use Principal Component Analysis (PCA) on HPLC chromatograms to identify critical process parameters.
  • Step 3 : Correlate enantiomeric excess (ee) with bioactivity via linear regression .

Integrating heterogeneous catalysis data with green chemistry principles:

  • Framework : Apply Bruyne’s quadripolar model:

  • Theoretical Pole : Reaction mechanisms (DFT).
  • Epistemological Pole : Statistical validation (ANOVA).
  • Morphological Pole : Catalyst recyclability (TEM/XPS).
  • Technical Pole : Solvent recovery (distillation yields) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。